
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine is a chemical compound with the molecular formula C12H8Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with styrene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,6-dichloropyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups at positions 4 and 6.
Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine.
2-Phenylethenylpyrimidine: Lacks the chlorine substituents at positions 4 and 6, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the phenylethenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H8Cl2N2 |
|---|---|
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
UPWCSGSRXYDRKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)
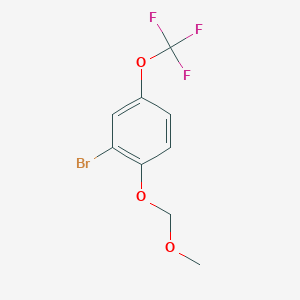
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)
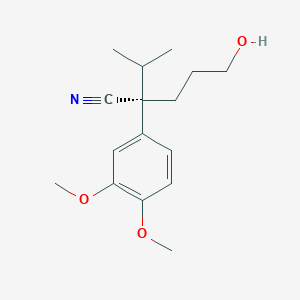
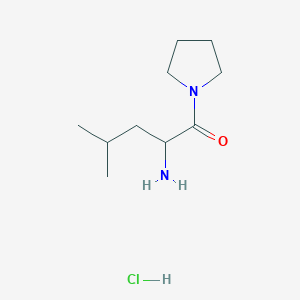
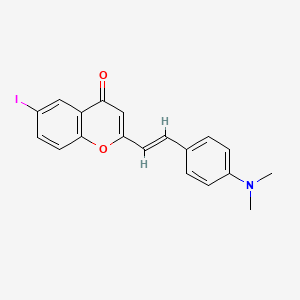
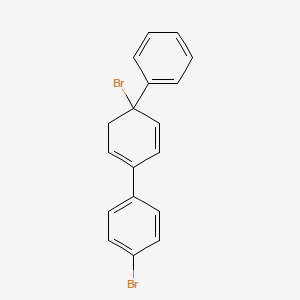

![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)
